Hexan-3-amine hydrochloride

CAS No.: 76716-22-8

Cat. No.: VC6343844

Molecular Formula: C6H16ClN

Molecular Weight: 137.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76716-22-8 |

|---|---|

| Molecular Formula | C6H16ClN |

| Molecular Weight | 137.65 |

| IUPAC Name | hexan-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H15N.ClH/c1-3-5-6(7)4-2;/h6H,3-5,7H2,1-2H3;1H |

| Standard InChI Key | HBPOQLARFLBTMS-UHFFFAOYSA-N |

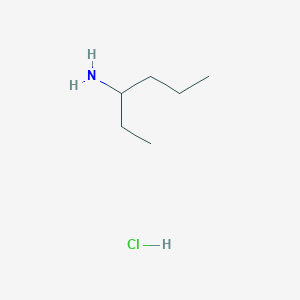

| SMILES | CCCC(CC)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Hexan-3-amine hydrochloride is a secondary amine derivative of hexane, featuring an amine group () at the third carbon position of the six-carbon chain. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it preferable for laboratory and industrial use. The compound exhibits chirality due to the asymmetric carbon at position 3, resulting in two enantiomers: (R)- and (S)-hexan-3-amine hydrochloride. The (R)-enantiomer, in particular, has been extensively studied for its stereoselective interactions in biochemical systems.

Key Structural and Molecular Data

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | (3R)-hexan-3-amine hydrochloride |

| Molecular Formula | |

| Molecular Weight | 137.65 g/mol |

| InChI | InChI=1S/C6H15N.ClH/c7-6-2-4-1-5(4)3-6;/h6H,3-5,7H2,1-2H3;1H/t6-;/m1./s1 |

| Canonical SMILES | CCCC(CC)N.Cl |

| Chiral Center | C3 (R-configuration) |

The compound’s chiral nature is critical in applications requiring enantiomeric purity, such as asymmetric catalysis and receptor-targeted drug design. Its hydrochloride salt form ensures improved handling and storage stability compared to the free amine.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of hexan-3-amine hydrochloride typically involves reductive amination of hexan-3-one, a ketone precursor. In this process, hexan-3-one reacts with ammonia or a primary amine under reducing conditions, often employing agents like sodium borohydride () or lithium aluminum hydride (). The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. Treatment with hydrochloric acid yields the hydrochloride salt:

Industrial Manufacturing

Large-scale production leverages catalytic hydrogenation to optimize efficiency and yield. Hexan-3-one is subjected to hydrogen gas in the presence of a chiral catalyst, such as a rhodium or ruthenium complex, to induce enantioselective reduction. This method ensures high enantiomeric excess (ee) for the (R)-enantiomer, which is preferred in pharmaceutical applications. Post-reduction, the amine is precipitated as the hydrochloride salt through acidification and purified via recrystallization.

Chemical Reactivity and Functional Transformations

Hexan-3-amine hydrochloride participates in diverse chemical reactions, driven by the reactivity of its primary amine group and hydrocarbon backbone.

Oxidation Reactions

Exposure to oxidizing agents like potassium permanganate () or hydrogen peroxide () converts the amine group into nitroso () or nitro () derivatives. These transformations are pivotal in synthesizing nitroalkanes for explosives or agrochemicals:

Reduction Reactions

While the amine itself is a reduction product, further reduction with can yield secondary or tertiary amines, depending on the substituents introduced. For example, alkylation with methyl iodide produces -methylhexan-3-amine.

Nucleophilic Substitution

The amine group acts as a nucleophile, displacing halides in alkyl halides or acyl groups in acyl chlorides. This reactivity is exploited to synthesize structurally diverse amine derivatives for drug discovery:

Applications in Scientific Research and Industry

Asymmetric Synthesis

The (R)-enantiomer of hexan-3-amine hydrochloride is widely used as a chiral auxiliary or ligand in asymmetric catalysis. For instance, it facilitates the synthesis of enantiomerically pure alcohols or carboxylic acids via kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT).

Pharmaceutical Intermediates

This compound serves as a precursor to neurologically active agents, including histamine H3 receptor antagonists and serotonin reuptake inhibitors. Its rigid aliphatic chain and chiral center enhance binding affinity to target receptors, reducing off-target effects.

Agrochemical Development

Derivatives of hexan-3-amine hydrochloride are incorporated into herbicides and pesticides. The amine group’s ability to form hydrogen bonds with plant enzymes or microbial proteins enhances the efficacy of these agents.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Hexan-3-amine hydrochloride demonstrates moderate inhibitory activity against monoamine oxidases (MAOs), enzymes involved in neurotransmitter metabolism. By competitively binding to the MAO active site, it prolongs the half-life of neurotransmitters like serotonin and dopamine, suggesting potential in treating depressive disorders.

Receptor Binding Studies

In vitro assays reveal that the (R)-enantiomer selectively binds to G-protein-coupled receptors (GPCRs), including histamine H3 and adenosine A3 subtypes. The compound’s aliphatic chain facilitates hydrophobic interactions with receptor pockets, while the protonated amine forms ionic bonds with aspartate residues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume